Diisopropyl dichloromalonate

描述

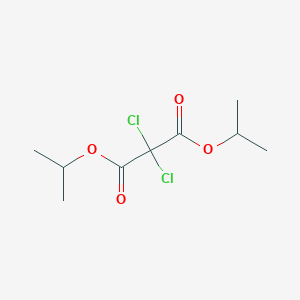

It is structurally characterized by two isopropyl ester groups and two chlorine atoms attached to the central malonate core. The compound is primarily noted as a degradation product of isoprothiolane, a fungicide used in agriculture . Its molecular formula, inferred from structural analogs, is likely $ \text{C}9\text{H}{14}\text{Cl}2\text{O}4 $, though this requires confirmation from additional sources.

Diisopropyl dichloromalonate is utilized in laboratory settings, particularly in studies investigating environmental persistence and toxicity of agrochemical degradation products. Its physicochemical properties—such as solubility, reactivity, and stability—are critical for understanding its environmental and toxicological behavior .

准备方法

Synthetic Routes and Reaction Conditions

Diisopropyl dichloromalonate can be synthesized through the chlorination of diisopropyl malonate. The process involves the reaction of diisopropyl malonate with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at low temperatures to control the reactivity of chlorine and to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactors where diisopropyl malonate is continuously fed and reacted with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

化学反应分析

Nucleophilic Substitution Reactions

Diisopropyl dichloromalonate undergoes nucleophilic substitution due to the electron-withdrawing effect of the chlorine atoms, which activates the α-carbon. Common nucleophiles include amines, alcohols, and thiols:

-

Reaction with amines : Substitution of chlorine with amino groups forms α-amino malonates. For example, reaction with pyrrolidine yields dichloromalonate derivatives, which are precursors to pharmaceuticals .

-

Alkoxylation : Methanol or ethanol displaces chlorine atoms to form dialkoxy malonates.

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>2 pathway , with the nucleophile attacking the electrophilic α-carbon. Steric hindrance from the isopropyl ester groups slows the reaction compared to less bulky analogs .

Elimination Reactions

Under basic conditions, this compound can undergo dehydrohalogenation to form α,β-unsaturated esters:

-

Base-induced elimination : Treatment with NaOH or K<sub>2</sub>CO<sub>3</sub> generates a conjugated enoate system.

Example Reaction :

Esterification and Transesterification

The isopropyl ester groups can be modified via acid- or base-catalyzed transesterification:

-

Acid catalysis : Reacting with alcohols (e.g., methanol) in the presence of H<sub>2</sub>SO<sub>4</sub> yields dimethyl dichloromalonate .

-

Base catalysis : Reaction with sodium methoxide produces mixed esters.

Reaction Optimization Data

Key parameters influencing reaction efficiency include temperature, solvent, and catalyst:

科学研究应用

Diisopropyl dichloromalonate is a versatile compound with significant applications in scientific research, particularly in organic synthesis and medicinal chemistry. This article delves into its applications, supported by data tables and documented case studies.

Synthesis of Malonic Acid Derivatives

This compound serves as a precursor in synthesizing various malonic acid derivatives. These derivatives are essential for constructing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows for the introduction of diverse functional groups through nucleophilic substitution reactions.

Halogenation Reactions

The chlorinated nature of this compound enables it to participate in halogenation reactions, which are crucial for modifying organic compounds. These reactions can lead to the formation of more reactive intermediates that can be further transformed into desired products.

Use in Deoxychlorination Reactions

Recent studies have highlighted the utility of this compound in deoxychlorination processes, where it can facilitate the conversion of hindered alcohols into alkyl chlorides under mild conditions using visible light as a catalyst. This application showcases its role in developing new synthetic methodologies that are both efficient and environmentally friendly .

Prolyl Hydroxylase Inhibition

This compound has been identified as a potential inhibitor of prolyl hydroxylases, enzymes involved in the regulation of hypoxia-inducible factors (HIF). This inhibition can lead to increased erythropoietin (EPO) production, making it relevant for treating anemia and other conditions associated with low oxygen levels .

Research on Toxicity and Environmental Impact

Studies have also investigated the toxicity of this compound and its degradation products, particularly within agricultural contexts. Understanding its ecological impact is crucial for ensuring safe use in pesticide formulations and other applications .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Precursor for malonic acid derivatives |

| Halogenation Reactions | Modifies organic compounds via nucleophilic substitution |

| Medicinal Chemistry | Prolyl hydroxylase inhibition |

| Environmental Studies | Toxicity assessment in agricultural applications |

Case Study 1: Prolyl Hydroxylase Inhibitors

A research study demonstrated that this compound effectively inhibits prolyl hydroxylase activity, leading to increased HIF levels and subsequent EPO production. This finding suggests potential therapeutic applications for treating anemia, particularly in patients undergoing chemotherapy or suffering from chronic kidney disease .

Case Study 2: Environmental Toxicity Assessment

A toxicity study evaluated the effects of this compound on aquatic organisms, revealing significant insights into its environmental impact when used as a pesticide. The study highlighted the need for careful monitoring of its use to mitigate ecological risks while maximizing agricultural benefits .

作用机制

The mechanism of action of diisopropyl dichloromalonate involves its reactivity due to the presence of two chlorine atoms. These chlorine atoms can be readily substituted by nucleophiles, making the compound a versatile intermediate in organic synthesis. The compound can also undergo hydrolysis and reduction reactions, further expanding its utility in chemical transformations .

相似化合物的比较

Structural and Functional Analogues

Key comparable compounds include:

- Diisopropyl chloromalonate: A mono-chlorinated derivative of diisopropyl malonate.

- Diisopropyl malonate (CAS No. 13195-64-7): The parent compound without chlorine substituents, used as a laboratory chemical .

- Isoprothiolane : The parent fungicide, which degrades into diisopropyl dichloromalonate and other metabolites .

Table 1: Structural and Functional Comparison

Toxicity and Environmental Impact

Evidence from killifish (Oryzias latipes) studies highlights critical differences:

Table 2: Acute Toxicity (48-h LC₅₀) and Bioconcentration Factors (BCF)

| Compound | 48-h LC₅₀ (mg/L) | BCF (Whole Body) |

|---|---|---|

| Isoprothiolane | 5.9 | 40–45 |

| Diisopropyl chloromalonate | 4.8 | 0.2 |

| This compound | 7.1 | 0.7 |

| Isoprothiolane sulfoxide | 35 | 0.2 |

Key Findings :

- This compound exhibits lower acute toxicity (LC₅₀ = 7.1 mg/L) compared to diisopropyl chloromalonate (LC₅₀ = 4.8 mg/L) but higher than isoprothiolane sulfoxide (LC₅₀ = 35 mg/L) .

- Despite reduced toxicity, this compound has a higher bioconcentration factor (BCF = 0.7) than its chloromalonate analog (BCF = 0.2), suggesting greater environmental persistence .

Substituent Effects on Reactivity and Geometry

While direct crystallographic data for this compound is absent, evidence from bipyrazole derivatives (e.g., 5,5'-diisopropyl-3,3'-bipyrazole) demonstrates that substituents like isopropyl groups influence molecular packing and bond parameters. For example:

- Electronic effects: Chlorine atoms in this compound likely increase electrophilicity compared to non-chlorinated diisopropyl malonate, enhancing its reactivity in hydrolysis or nucleophilic substitution reactions .

生物活性

Diisopropyl dichloromalonate (DIDCM) is a halogenated derivative of malonic acid, notable for its diverse applications in organic synthesis and potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings concerning DIDCM.

- Chemical Formula : C₉H₁₄Cl₂O₄

- Molecular Weight : 239.12 g/mol

- CAS Number : 105-53-3

- Structure : DIDCM features two chlorine substituents on the malonate backbone, enhancing its reactivity and biological interactions.

DIDCM exhibits various biological activities primarily due to its ability to interact with biological macromolecules. Its mechanism involves:

- Enzyme Inhibition : DIDCM has been shown to inhibit prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). This inhibition can lead to increased erythropoietin production, potentially benefiting conditions like anemia and ischemia .

- Toxicological Effects : Studies indicate that DIDCM can exhibit toxic effects on aquatic organisms, with a notable excretion rate constant of 0.79 h⁻¹ in fish models, suggesting significant bioaccumulation potential .

Case Studies and Research Findings

- Toxicology in Aquatic Species :

- Synthesis and Biological Testing :

- Inhibition Studies :

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observation | Reference |

|---|---|---|

| Enzyme Inhibition | Prolyl hydroxylase inhibition | |

| Aquatic Toxicity | Excretion rate constant (0.79 h⁻¹) | |

| Synthetic Applications | Precursor for halogenated compounds |

Table 2: Comparison of Excretion Rates of Various Compounds

| Compound | Excretion Rate Constant (h⁻¹) |

|---|---|

| This compound | 0.79 |

| Isoprothiolane | 0.32 |

常见问题

Basic Research Questions

Q. What safety protocols are essential when handling diisopropyl dichloromalonate in laboratory settings?

- Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. Store the compound in a cool, dry, well-ventilated area away from incompatible substances like strong bases or oxidizers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse thoroughly with water for 15 minutes and seek medical attention .

Q. Which analytical methods are effective for determining residual solvents in this compound samples?

- Use headspace gas chromatography (GC) coupled with an external standard method. Calibrate the system with reference solutions of common solvents (e.g., chloroform, dichloromethane, isopropyl ether) and ensure peak separation meets resolution criteria. Inject both sample and reference solutions, then quantify residuals using retention times and peak areas .

Q. How does solvent choice influence reaction outcomes in nucleophilic substitutions involving this compound?

- Select solvents based on polarity and protic/aprotic nature. For example:

- Aprotic solvents (e.g., toluene, diisopropyl ether) minimize nucleophile solvation, enhancing reactivity.

- Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in SN2 mechanisms.

- Avoid protic solvents (e.g., 2-propanol) unless proton exchange is required for the mechanism .

Advanced Research Questions

Q. What strategies enhance enantioselectivity in asymmetric syntheses employing this compound?

- Use chiral auxiliaries or catalysts to control stereochemistry. For example, react tert-butyldimethylsilyl enolates with chiral α,α-dichloromalonates to achieve high enantiomeric ratios (e.g., 94:6 e.r.). Optimize recrystallization conditions (e.g., n-hexane/2-propanol 9:1) to improve enantiopurity post-synthesis .

Q. How can molecular dynamics simulations predict the physical properties of this compound?

- Apply force fields like GAFF or CHARMM36 to model density, compressibility, and phase behavior. Validate simulations against experimental data (e.g., pressure-dependent density curves at 303.15 K). Note that GAFF and CHARMM36 may overestimate density compared to empirical values, requiring calibration .

Q. What mechanistic considerations are critical for kinetic studies of this compound in substitution reactions?

属性

IUPAC Name |

dipropan-2-yl 2,2-dichloropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl2O4/c1-5(2)14-7(12)9(10,11)8(13)15-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIXFUQTKUGSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(=O)OC(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938495 | |

| Record name | Dipropan-2-yl dichloropropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174300-34-6 | |

| Record name | Propanedioic acid, dichloro-, bis(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174300346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropan-2-yl dichloropropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。